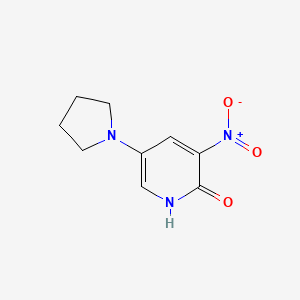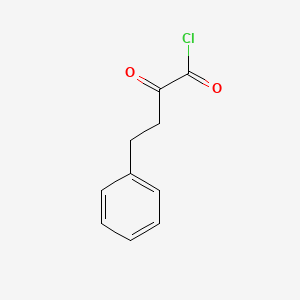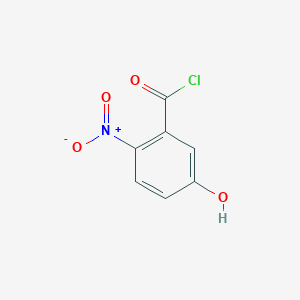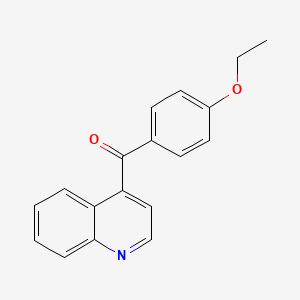![molecular formula C16H12N6O B1407632 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde CAS No. 1352609-91-6](/img/structure/B1407632.png)
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
説明
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H12N6O and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Transforming Growth Factor-β Type I Receptor Kinase Inhibition
A significant application of this compound is in inhibiting the Transforming Growth Factor-β Type I receptor kinase (ALK5) and p38α MAP kinase. Studies have shown compounds synthesized from this chemical structure to be effective in inhibiting ALK5 in kinase assays and cell-based luciferase reporter assays. One particular study identified a derivative, EW-7197, as a potent and selective inhibitor, displaying significant inhibitory activity and oral bioavailability, which is crucial for its application in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).
Antioxidant and Antimicrobial Activities
Compounds derived from this chemical have shown promise in antioxidant and antimicrobial activities. A study synthesized new derivatives and evaluated them for these properties. Among the tested compounds, some displayed high activity against various strains like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This research highlights the potential of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).
Synthesis of Heterocyclic Compounds
This chemical serves as a precursor in synthesizing various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other applications. Research has demonstrated the successful synthesis of compounds like 1,2,4-triazines, pyrazoles, and imidazoles, highlighting its versatility and importance in organic synthesis (Krinochkin et al., 2017).
Applications in Cancer Research
Several studies have synthesized derivatives from this compound and evaluated them for potential antitumor activities. One study in particular synthesized novel pyrazole-based heterocycles as potential antitumor agents, indicating the compound's significance in cancer research and potential therapeutic applications (Abdallah et al., 2017).
特性
IUPAC Name |
5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-10-3-2-4-12(19-10)16-15(20-13(8-23)21-16)11-5-6-14-17-9-18-22(14)7-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZIOKJZCOFDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C=O)C3=CN4C(=NC=N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

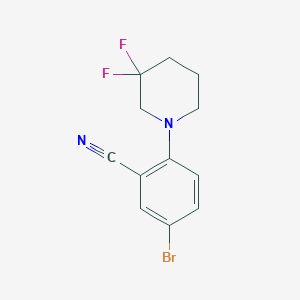
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)
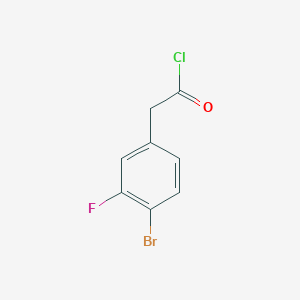
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)
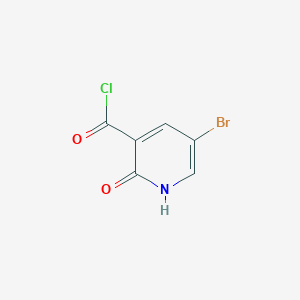
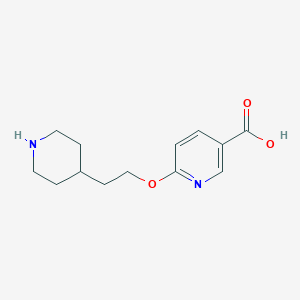
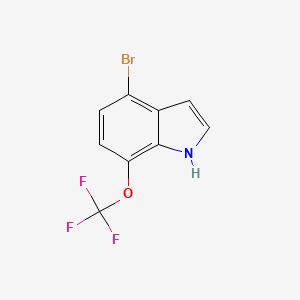
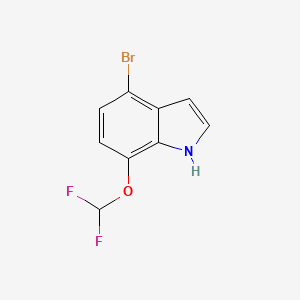
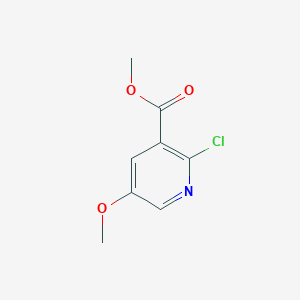
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
